molecular formula C14H13NO3 B13036971 Benzyl phenoxycarbamate

Benzyl phenoxycarbamate

Cat. No.: B13036971
M. Wt: 243.26 g/mol
InChI Key: LIXNZHADUCWVGF-UHFFFAOYSA-N
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Description

Benzyl phenoxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

benzyl N-phenoxycarbamate

InChI

InChI=1S/C14H13NO3/c16-14(15-18-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)

InChI Key

LIXNZHADUCWVGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl phenoxycarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with phenol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Reaction Scheme

The reaction can be represented as follows:

Benzyl Alcohol+Phenyl Carbamic AcidTCCA PPh3Benzyl Phenoxycarbamate+Byproducts\text{Benzyl Alcohol}+\text{Phenyl Carbamic Acid}\xrightarrow{\text{TCCA PPh}_3}\text{Benzyl Phenoxycarbamate}+\text{Byproducts}

Chemical Reactions of this compound

This compound participates in various chemical reactions, which can be categorized into several types:

Hydrolysis

This compound can undergo hydrolysis under acidic or basic conditions, resulting in the release of benzyl alcohol and phenol:

  • Reaction :

Benzyl Phenoxycarbamate+H2OAcid BaseBenzyl Alcohol+Phenol\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{Acid Base}}\text{Benzyl Alcohol}+\text{Phenol}

  • Conditions : This reaction can occur in aqueous solutions with the presence of strong acids or bases.

Methanolysis

The methanolysis of this compound involves its reaction with methanol, leading to the formation of methoxy derivatives:

  • Reaction :

Benzyl Phenoxycarbamate+MethanolMethoxy Derivative+Byproducts\text{this compound}+\text{Methanol}\rightarrow \text{Methoxy Derivative}+\text{Byproducts}

  • Mechanism : This process often proceeds via a concerted mechanism involving nucleophilic attack by methanol on the carbonyl carbon of the carbamate group .

Condensation Reactions

This compound can also participate in condensation reactions, particularly with aldehydes like glyoxal:

  • Reaction :

Benzyl Phenoxycarbamate+GlyoxalCondensation Product\text{this compound}+\text{Glyoxal}\rightarrow \text{Condensation Product}

  • Conditions : Acid-catalyzed conditions enhance the reaction rate and yield of the condensation product .

Nucleophilic Substitution

The compound is susceptible to nucleophilic substitution reactions, where nucleophiles can replace certain groups within its structure:

  • Reaction :

Benzyl Phenoxycarbamate+NucleophileSubstituted Product\text{this compound}+\text{Nucleophile}\rightarrow \text{Substituted Product}

  • Example Nucleophiles : Amines or thiols can be used in these reactions, leading to various substituted derivatives.

Kinetic Studies and Mechanisms

Kinetic studies have shown that the reactions involving this compound often follow specific mechanisms depending on the nature of the reactants and conditions.

Methanolysis Mechanism

Research indicates that methanolysis may occur via a one-step mechanism (concerted), where the nucleophile attacks while simultaneously breaking bonds within the carbamate structure .

Hydrolysis Mechanism

The hydrolysis mechanism may vary based on pH levels, with distinct pathways observed under acidic versus basic conditions. For instance, under basic conditions, hydroxide ions may preferentially attack the carbonyl carbon .

Data Tables

Scientific Research Applications

Benzyl phenoxycarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl phenoxycarbamate involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Uniqueness: Benzyl phenoxycarbamate is unique due to its dual protecting groups (benzyl and phenoxy), which provide enhanced stability and selectivity in protecting amines. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling benzyl phenoxycarbamate in laboratory settings?

  • Methodological Answer : Always use impervious gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Ensure proper ventilation and avoid ignition sources due to potential electrostatic discharge risks. Store in sealed containers in dry, well-ventilated areas. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists .

Q. Which spectroscopic techniques are suitable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identify π→π* transitions in aromatic moieties (e.g., phenoxy groups).
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., via [M+H]⁺ ions) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : Employ ¹H/¹³C NMR to resolve carbamate linkages and benzyl group environments.
    Cross-reference data with NIST Chemistry WebBook standards for validation .

Q. How can researchers ensure stability during storage of this compound?

  • Methodological Answer : Monitor for hydrolysis by storing samples in anhydrous conditions (e.g., desiccators with silica gel). Conduct accelerated stability studies at varying temperatures (e.g., 4°C, 25°C) and humidity levels, using HPLC to track degradation products like benzyl alcohol or phenolic byproducts .

Advanced Research Questions

Q. What experimental design principles minimize bias in studies evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Randomization and Blinding : Use block randomization to allocate treatment groups and double-blinding to reduce observer bias.
  • Control Groups : Include vehicle controls (e.g., DMSO) to isolate compound-specific effects.
  • Sample Size Calculation : Apply power analysis (α=0.05, β=0.2) to ensure statistical validity.
    Poor allocation concealment or unblinded assessments can inflate effect sizes by 17–41% .

Q. How can contradictory data on this compound’s reactivity be systematically analyzed?

  • Methodological Answer :

  • Meta-Analysis Framework : Aggregate data from multiple studies using PRISMA guidelines, assessing heterogeneity via I² statistics.
  • Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., those with unclear allocation concealment).
  • Mechanistic Studies : Replicate conflicting experiments under controlled conditions (e.g., pH, solvent polarity) to isolate variables. Reference kinetic models from benzyl acetate synthesis studies for reaction parameter optimization .

Q. What strategies improve the yield of this compound in catalytic synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ammonium cerium phosphate) or lipases under mild conditions (30–60°C).
  • Solvent Optimization : Use aprotic solvents (e.g., THF) to minimize hydrolysis.
  • Molar Ratio Tuning : Optimize benzyl chloroformate:phenol ratios via Design of Experiments (DoE), analyzing results with response surface methodology. Yield improvements of 20–30% have been reported with such approaches .

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